REACTION_CXSMILES
|
[Br:1]Br.[C:3]([C:7]1[CH:15]=[C:14]2[C:10]([CH2:11][CH:12]([CH3:17])[C:13]2=[O:16])=[CH:9][C:8]=1[O:18][CH3:19])([CH3:6])([CH3:5])[CH3:4].CC([O-])=O.[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O>[Br:1][C:9]1[C:8]([O:18][CH3:19])=[C:7]([C:3]([CH3:4])([CH3:6])[CH3:5])[CH:15]=[C:14]2[C:10]=1[CH2:11][CH:12]([CH3:17])[C:13]2=[O:16] |f:2.3,4.5|
|
Name
|
|
Quantity
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4.4 mL
|
Type
|
reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C=C2CC(C(C2=C1)=O)C)OC
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Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
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CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
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Details
|
After 24 h of stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
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Details
|
washed with water, 10% aq. Na2SO3, aq. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was used without purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
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BrC1=C2CC(C(C2=CC(=C1OC)C(C)(C)C)=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |